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Cat. No.: B120836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Bromo-4-cyanopyridine is a key heterocyclic building block in medicinal chemistry and

materials science, sought after for its utility in the synthesis of a variety of functionalized

molecules. This technical guide provides an in-depth overview of its commercial availability,

offering a comparative summary of suppliers. Furthermore, it details a representative

experimental protocol for its synthesis and explores the significant roles of its derivatives as

modulators of crucial biological targets, namely nicotinic acetylcholine receptors (nAChRs) and

cannabinoid receptor 2 (CB2). This document aims to equip researchers and drug development

professionals with the critical information required for the efficient procurement and application

of this versatile chemical intermediate.

Commercial Availability and Suppliers
3-Bromo-4-cyanopyridine (CAS No. 139586-13-1) is readily available from a range of

chemical suppliers. The offerings vary in terms of purity, quantity, and pricing, catering to

diverse research and development needs. A summary of prominent suppliers and their product

specifications is presented in Table 1. Researchers are advised to request certificates of

analysis for lot-specific data to ensure the quality and purity of the compound for their specific

applications.

Table 1: Commercial Suppliers of 3-Bromo-4-cyanopyridine
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Supplier Purity Available Quantities

Santa Cruz Biotechnology Inquire Inquire

BioRuler 95% - 98% 250mg, 1g

TCI Chemicals >96.0% (GC) 1g, 5g

Manchester Organics 95% 5g, 10g

Chem-Impex International ≥ 96% (GC) 1g

Lab Pro Inc. Min. 96.0% (GC) 1g

Sigma-Aldrich 97% Inquire

CRO SPLENDID LAB Inquire Inquire

Note: Pricing information is subject to change and is often available upon request from the

supplier. It is recommended to contact the suppliers directly for the most current pricing and

availability.

Synthesis of 3-Bromo-4-cyanopyridine: An
Experimental Protocol
While various methods for the synthesis of brominated and cyanated pyridines exist, a common

approach involves the Sandmeyer reaction starting from an appropriate aminopyridine

precursor. The following is a representative, detailed experimental protocol for the synthesis of

3-Bromo-4-cyanopyridine.

Reaction Scheme:

4-Amino-3-bromopyridine → 3-Bromo-4-cyanopyridine

Materials and Reagents:

4-Amino-3-bromopyridine

Hydrobromic acid (48%)
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Sodium nitrite (NaNO₂)

Copper(I) cyanide (CuCN)

Sodium cyanide (NaCN)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5

to 0 °C, dissolve 4-amino-3-bromopyridine in 48% hydrobromic acid.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture,

ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at

this temperature to ensure complete formation of the diazonium salt.

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I)

cyanide and sodium cyanide in water. Cool this solution in an ice bath.

Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen

evolution will be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.

Work-up and Purification: Cool the reaction mixture to room temperature and extract the

product with dichloromethane.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude 3-Bromo-4-cyanopyridine by flash column chromatography on silica gel,

using a hexane-ethyl acetate gradient as the eluent.

Characterization: The final product should be characterized by techniques such as NMR

spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its

identity and purity.
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Synthetic Workflow for 3-Bromo-4-cyanopyridine

Applications in Drug Discovery: Targeting Key
Signaling Pathways
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Derivatives of 3-Bromo-4-cyanopyridine have emerged as valuable scaffolds in the design of

potent and selective ligands for important biological targets, notably nicotinic acetylcholine

receptors and cannabinoid receptor 2.

Nicotinic Acetylcholine Receptor (nAChR) Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in

synaptic transmission in the central and peripheral nervous systems.[1] Dysregulation of

nAChR signaling is implicated in a range of neurological disorders, including Alzheimer's

disease, Parkinson's disease, and nicotine addiction.[2] The pyridine core of 3-Bromo-4-
cyanopyridine serves as a key pharmacophore for interaction with nAChRs. By functionalizing

the bromine and cyano groups, medicinal chemists can develop novel ligands with tailored

affinities and selectivities for different nAChR subtypes.

Upon binding of an agonist like acetylcholine or nicotine, the nAChR channel opens, leading to

an influx of cations (primarily Na⁺ and Ca²⁺).[1] This influx causes depolarization of the cell

membrane and initiates downstream signaling cascades. In the central nervous system, this

can lead to the activation of voltage-gated calcium channels and the release of various

neurotransmitters. Furthermore, Ca²⁺ influx can trigger intracellular signaling pathways

involving protein kinase C (PKC) and the Ras-Raf-MEK-ERK pathway, which are involved in

neuronal survival and plasticity.[3]
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Nicotinic Acetylcholine Receptor Signaling Pathway

Cannabinoid Receptor 2 (CB2) Agonism
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The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor (GPCR) predominantly

expressed in the immune system.[4] Activation of CB2 receptors is generally associated with

immunosuppressive and anti-inflammatory effects, making it an attractive therapeutic target for

a variety of inflammatory and autoimmune diseases, as well as for pain management.[4] The

versatile structure of 3-Bromo-4-cyanopyridine allows for its elaboration into novel and

selective CB2 receptor agonists.

Upon agonist binding, the CB2 receptor undergoes a conformational change, leading to the

activation of associated Gi/o proteins.[5] This activation inhibits adenylyl cyclase, resulting in a

decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Reduced cAMP levels subsequently

lead to decreased activity of protein kinase A (PKA).[5] Additionally, the βγ subunits of the G-

protein can activate other signaling pathways, including the mitogen-activated protein kinase

(MAPK) cascade (e.g., ERK, p38), which can modulate gene expression and cellular

responses related to inflammation and cell survival.[4][5]
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Cannabinoid Receptor 2 (CB2) Signaling Pathway

Conclusion
3-Bromo-4-cyanopyridine is a commercially accessible and synthetically valuable

intermediate for researchers in drug discovery and materials science. Its utility is particularly

highlighted by the successful development of its derivatives as potent modulators of nAChRs

and CB2 receptors. This guide provides a foundational understanding of its procurement,

synthesis, and application, empowering scientists to leverage this versatile building block in

their research endeavors. The detailed experimental protocol and the elucidation of relevant
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signaling pathways offer a practical framework for the rational design and synthesis of novel

bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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